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Compound of Interest

Compound Name: (R)-ethyl 2-methoxypropanoate

Cat. No.: B1607680

In the landscape of pharmaceutical and agrochemical development, the precise control of
stereochemistry is not merely an academic exercise but a critical determinant of biological
activity and safety. Chiral building blocks, or synthons, are enantiomerically pure molecules that
serve as foundational starting materials for constructing complex, stereochemically defined
targets. (R)-ethyl 2-methoxypropanoate, belonging to the class of a-alkoxy esters, is a prime
example of such a synthon.

The strategic importance of this molecule lies in the stereodefined a-methoxy propionyl moiety.
This structural motif is incorporated into various biologically active molecules. The methoxy
group at the chiral center provides steric and electronic properties that can be crucial for
molecular recognition and binding affinity at biological targets, while the ester functionality
offers a versatile handle for further chemical transformations such as hydrolysis, amidation, or
reduction. This guide serves to equip the research scientist with the necessary technical
knowledge to synthesize, analyze, and effectively utilize (R)-ethyl 2-methoxypropanoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental
to its successful application in synthesis, enabling accurate measurements, reaction
monitoring, and purification.

Physical Properties
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The key physical and chemical identifiers for (R)-ethyl 2-methoxypropanoate are summarized
below. These data are critical for handling, safety assessments, and stoichiometric calculations.

Property Value Source(s)

CAS Number 40105-20-2

Molecular Formula CeH1203 [1]

Molecular Weight 132.16 g/mol [1]

Boiling Point 160 °C at 760 mmHg [2]

Density 0.959 g/cm? [2]

Flash Point 49.9 °C [2]

Refractive Index 1.397 - 1.399 [2]

Appearance Colorless liquid General Knowledge

Ethyl (R)-(-)-2-
Synonyms methoxypropionate, (2R)-Ethyl  [2]

2-methoxypropanoate

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
material. Below are the expected spectral characteristics based on the molecule's structure and
data from analogous compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool
for structural confirmation. The expected signals (predicted for CDCls solvent) are:

o ~4.2 ppm (quartet, 2H): Methylene protons (-O-CH2-CHs) of the ethyl group, split by the
adjacent methyl group.

o ~3.8 ppm (quartet, 1H): The methine proton (-CH(OCH?s)-) at the chiral center, split by the
adjacent methyl group.

o ~3.4 ppm (singlet, 3H): Protons of the methoxy group (-O-CHs).
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o ~1.4 ppm (doublet, 3H): Methyl protons adjacent to the chiral center (-CH(CHs)-).

o ~1.2 ppm (triplet, 3H): Terminal methyl protons of the ethyl group (-O-CH2-CHs).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):
o ~173 ppm: Carbonyl carbon of the ester (C=0).
o ~78 ppm: Chiral methine carbon (-CH(OCH?3)-).
o ~61 ppm: Methylene carbon of the ethyl group (-O-CHz2-CHs).
o ~57 ppm: Methoxy carbon (-O-CHs).
o ~18 ppm: Methyl carbon adjacent to the chiral center (-CH(CHs)-).
o ~14 ppm: Terminal methyl carbon of the ethyl group (-O-CH2-CHs).

» IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

[3]

o ~2980-2940 cm~1: C-H stretching (alkane).

o ~1745 cm~1: Strong C=0 stretching (ester).

o ~1100-1200 cm~1: C-O stretching (ether and ester).

e Mass Spectrometry (MS): Electron ionization (El) mass spectrometry would show a
molecular ion peak (M*) at m/z = 132. Key fragmentation patterns would include the loss of
the ethoxy group (-OCH2CHs, m/z = 87) and the methoxy group (-OCHs, m/z = 101).[4][5]

Synthesis and Manufacturing

The most reliable and industrially scalable synthesis of (R)-ethyl 2-methoxypropanoate
originates from the readily available chiral pool starting material, (R)-ethyl lactate. The core
transformation is a Williamson ether synthesis.

Core Reaction: Williamson Ether Synthesis
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The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of
an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[6] In this
context, the hydroxyl group of (R)-ethyl lactate is deprotonated by a strong base to form a
nucleophilic alkoxide. This alkoxide then undergoes an Sn2 reaction with a methylating agent.

Causality of Reagent Choice:

o Starting Material: (R)-ethyl lactate is chosen because it is a bio-renewable and commercially
available starting material that already possesses the required (R)-stereochemistry at the C2
position.[7]

e Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH
irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving
the reaction forward. Using a weaker base like NaOH could lead to an unfavorable
equilibrium and potential side reactions like ester hydrolysis.

» Methylating Agent: A reactive methylating agent with a good leaving group is required for the
Sn2 reaction. Methyl iodide (CHsl) or dimethyl sulfate ((CHs)2S0a4) are common choices.
Methyl iodide is highly effective due to the excellent leaving group ability of iodide.

o Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is
used to dissolve the reactants and facilitate the Sn2 mechanism without interfering with the
strong base.[1]
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Caption: Synthesis workflow for (R)-ethyl 2-methoxypropanoate via Williamson ether
synthesis.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure and should be performed by qualified personnel
with appropriate safety precautions.

e Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux
condenser under a nitrogen or argon atmosphere.

o Reagent Preparation: In the flask, prepare a suspension of sodium hydride (NaH, 1.2
equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the
suspension to 0 °C using an ice bath.
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o Alkoxide Formation: Slowly add a solution of (R)-ethyl lactate (1.0 equivalent) in anhydrous
THF to the NaH suspension via the dropping funnel. Causality: A slow addition rate is crucial
to control the exothermic reaction and the evolution of hydrogen gas. Maintain the
temperature at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

o Methylation: Add methyl iodide (CHsl, 1.5 equivalents) dropwise to the reaction mixture,
maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to
room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin
Layer Chromatography (TLC) or Gas Chromatography (GC).

o Reaction Quench: After the reaction is complete, cool the flask back to 0 °C and cautiously
guench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium
chloride (NHa4Cl) solution.

o Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and
water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« Purification: Purify the resulting crude oil by vacuum distillation to yield (R)-ethyl 2-
methoxypropanoate as a clear, colorless liquid.

Quality Control and Analytical Methodologies

Rigorous quality control is essential to confirm the identity, purity, and, most importantly, the
enantiomeric excess (e.e.) of the final product.

Confirmation of Structure

The identity of the purified product must be confirmed using the spectroscopic methods
outlined in Section 2.2 (*H NMR, 3C NMR, IR, and MS). The data obtained should match the
expected profiles, confirming the successful methylation and the integrity of the ester
functionality.

Determination of Enantiomeric Excess
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The primary measure of success in a chiral synthesis is the enantiomeric excess of the
product. This is typically determined by a chiral chromatographic technique, either Gas
Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] The principle
involves passing the sample through a column containing a chiral stationary phase (CSP). The
two enantiomers form transient, diastereomeric complexes with the CSP, leading to different
retention times and thus, separation.

Causality of Method Choice: Chiral GC is often preferred for volatile, thermally stable
compounds like ethyl 2-methoxypropanoate. Columns with cyclodextrin-based CSPs are
particularly effective for separating enantiomers of small esters and ethers.[5]

Sample Preparation

G‘urified Product Sample]—>[Dilule in Hexane]i
Chiral GC Analysis Data Processing
GC-FID System " . . " Integrate Peak Areas
(Chiral Co\umn)} anect Samp\e}—>@nanuomer Separa(lorD—>GlD DelecuoHOblam Chromatogram (Area_R, Area_S) Calculate e.e.
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Caption: Workflow for determining enantiomeric excess (e.e.) using chiral gas chromatography.

Representative Chiral GC Protocol

e Instrumentation: Gas chromatograph equipped with a Flame lonization Detector (FID).

¢ Column: Chiral GC column, e.g., a cyclodextrin-based column such as Rt-BDEXsm or
equivalent (30 m x 0.25 mm ID, 0.25 pm film thickness).

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like hexane or ethyl acetate.

e GC Conditions:
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[e]

Injector Temperature: 220 °C

o

Detector Temperature: 250 °C

[¢]

Carrier Gas: Helium or Hydrogen, constant flow.

[¢]

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. (Note:
This is a starting point and must be optimized).

e Data Analysis:

[¢]

Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.
o Integrate the area under each peak.

o Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) /
(Area_R + Area_S)] x 100

o Self-Validation: To confirm peak identity, a racemic sample (synthesized from racemic
ethyl lactate) should be injected to ensure two peaks of approximately equal area are
observed.

Applications in Drug Development and Synthesis

(R)-ethyl 2-methoxypropanoate is not an active pharmaceutical ingredient (API) itself, but a
high-value intermediate. Its utility stems from its ability to introduce a specific stereocenter and
a methoxy group early in a synthetic sequence. The ester provides a robust handle that can be
carried through several synthetic steps before being converted into a desired functionality (e.qg.,
an amide or alcohol) in a late-stage transformation.

While specific examples of blockbuster drugs derived directly from this synthon are proprietary,
its structural motif is found in compounds targeting a range of therapeutic areas. The a-
methoxy acid/ester structure is a known feature in molecules designed to be, for example,
metabolic modulators or enzyme inhibitors, where the methoxy group can occupy a specific
hydrophobic pocket in a protein's active site.

Safety, Handling, and Storage
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As a Senior Application Scientist, ensuring safe laboratory practice is paramount. Although a
specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be universally available, data
from related esters can be used to guide safe handling.

e Hazards: The compound is expected to be a combustible liquid. It may cause skin, eye, and
respiratory irritation.

e Handling:

[e]

Work in a well-ventilated fume hood.

o

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.

o

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

[¢]

Keep away from heat, sparks, and open flames.
e Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated area.

o Keep away from strong oxidizing agents and strong bases.

Conclusion

(R)-ethyl 2-methoxypropanoate is a powerful and versatile chiral building block for modern
organic synthesis. Its value is derived from its enantiopure nature, the strategic placement of
the methoxy group, and the synthetic flexibility of the ester handle. By understanding its
properties, employing robust synthetic protocols based on the Williamson ether synthesis, and
utilizing rigorous analytical methods for quality control, researchers can confidently incorporate
this synthon into the synthesis of complex and high-value molecules. This guide provides the
foundational knowledge and practical protocols to enable drug development professionals and
synthetic chemists to unlock the full potential of this important chiral intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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